molecular formula C7H5Cl2NO4 B11870283 Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B11870283
M. Wt: 238.02 g/mol
InChI Key: QABONEYRDWSGPZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.

    Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.

Uniqueness

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 67643-25-8) is a compound of interest due to its potential biological activities. This article will explore its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C7H5Cl2NO4C_7H_5Cl_2NO_4 and a molecular weight of approximately 238.02 g/mol. The compound features a pyridine ring with hydroxyl and carboxylate functional groups, contributing to its biological activities.

PropertyValue
Molecular FormulaC7H5Cl2NO4
Molecular Weight238.02 g/mol
CAS Number67643-25-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Precise details on the synthetic pathway are crucial for understanding its biological applications.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives have been tested against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Methyl 4,5-dichloro... derivativeStaphylococcus aureus32 µg/mL
Methyl 4,5-dichloro... derivativeKlebsiella pneumoniae64 µg/mL

Anticancer Activity

The anticancer potential of methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, a derivative exhibited significant inhibition in A549 human lung cancer cells with an IC50 value indicating effective concentration for half-maximal inhibition .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Methyl 4,5-dichloro... derivativeA549 (lung cancer)15 µM
Methyl 4,5-dichloro... derivativeHeLa (cervical cancer)20 µM

Case Studies

Several studies have focused on the biological activity of methyl 4,5-dichloro derivatives:

  • Antimicrobial Efficacy : A study published in Antibiotics demonstrated that methyl derivatives showed potent activity against multidrug-resistant strains of bacteria . The results indicated that structural modifications could enhance efficacy.
  • Cytotoxicity Studies : Research conducted on the cytotoxic effects of similar compounds revealed promising results against various cancer cell lines, suggesting potential for development as therapeutic agents .

Properties

Molecular Formula

C7H5Cl2NO4

Molecular Weight

238.02 g/mol

IUPAC Name

methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12)

InChI Key

QABONEYRDWSGPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O

Origin of Product

United States

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